molecular formula C16H9N7O2S2 B11492486 5-methyl-3-[(7-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

5-methyl-3-[(7-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11492486
M. Wt: 395.4 g/mol
InChI Key: RKRCPGPKMBXADU-UHFFFAOYSA-N
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Description

6-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-4-NITRO-2,1,3-BENZOTHIADIAZOLE is a complex organic compound that belongs to the class of triazinoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-4-NITRO-2,1,3-BENZOTHIADIAZOLE typically involves multiple steps, starting from readily available starting materials

    Formation of the Triazinoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazinoindole ring system.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, often using thiol reagents.

    Nitration: The nitro group is introduced via nitration reactions, typically using nitric acid or other nitrating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can participate in various substitution reactions, especially at the indole and benzothiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-4-NITRO-2,1,3-BENZOTHIADIAZOLE has shown potential in several scientific research areas:

Mechanism of Action

The mechanism of action of 6-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-4-NITRO-2,1,3-BENZOTHIADIAZOLE involves its interaction with molecular targets such as iron ions. By chelating iron, the compound can disrupt essential cellular processes in cancer cells, leading to cell cycle arrest and apoptosis . The pathways involved include the mitochondrial pathway, as indicated by changes in proteins such as Bcl-2, Bax, and cleaved caspase-3 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-4-NITRO-2,1,3-BENZOTHIADIAZOLE stands out due to its combination of a triazinoindole core with both sulfanyl and nitro functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H9N7O2S2

Molecular Weight

395.4 g/mol

IUPAC Name

6-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-4-nitro-2,1,3-benzothiadiazole

InChI

InChI=1S/C16H9N7O2S2/c1-22-11-5-3-2-4-9(11)13-15(22)17-16(19-18-13)26-8-6-10-14(21-27-20-10)12(7-8)23(24)25/h2-7H,1H3

InChI Key

RKRCPGPKMBXADU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SC4=CC5=NSN=C5C(=C4)[N+](=O)[O-]

Origin of Product

United States

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